molecular formula C18H20O4 B3058903 1-Propanone, 3-phenyl-1-(2,4,6-trimethoxyphenyl)- CAS No. 92631-81-7

1-Propanone, 3-phenyl-1-(2,4,6-trimethoxyphenyl)-

Cat. No. B3058903
CAS RN: 92631-81-7
M. Wt: 300.3 g/mol
InChI Key: ASIBRDHUNIEPQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Propanone, 3-phenyl-1-(2,4,6-trimethoxyphenyl)-” is a compound that falls under the category of propanones. It has a molecular formula of C18H18O5 . The compound is closely related to 1-Phenyl-1-propanone, which is used for general reagents, pharmaceutical, flavor, fragrance, and organic synthesis industry .

Scientific Research Applications

Crystal Structure and Molecular Form

The compound 1-Propanone, 3-phenyl-1-(2,4,6-trimethoxyphenyl)- exhibits interesting structural properties. One study reveals its crystal structure, highlighting that it exists in the enol form in the solid state, stabilized by intramolecular hydrogen bonding (Wallet, Molins, & Miravitlles, 1995).

Synthesis and Chemical Reactions

1-Propanone derivatives are involved in various chemical reactions and synthesis processes. For instance, acid treatment of lignin derivatives yields 1,2-diaryl-1-propanones, demonstrating their significance in organic chemistry and potential applications in material science (Li, Lundquist, & Stenhagen, 1996).

Application in Forensic Analysis

In forensic science, compounds like 1-Propanone are used in the analysis of synthetic routes for illicit substances. By identifying specific by-products in synthetic processes, forensic experts can determine the methods used in illegal drug synthesis (Power et al., 2017).

Biotechnological Applications

Biotechnological research explores the use of microbial reductases for synthesizing chiral intermediates from compounds like 3-chloro-1-phenyl-1-propanone. This research is significant for developing antidepressant drugs, indicating the compound's role in pharmaceutical synthesis (Choi et al., 2010).

Stability and Reactivity Studies

Studies on the stability and reactivity of related compounds, such as Tris- and Bis(2,4,6-trimethoxyphenyl)carbenium Salts, provide insights into their chemical behavior. These findings are crucial for developing new materials and understanding the underlying principles of organic chemistry (Wada et al., 1997).

properties

IUPAC Name

3-phenyl-1-(2,4,6-trimethoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O4/c1-20-14-11-16(21-2)18(17(12-14)22-3)15(19)10-9-13-7-5-4-6-8-13/h4-8,11-12H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASIBRDHUNIEPQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C(=O)CCC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00428543
Record name 1-Propanone, 3-phenyl-1-(2,4,6-trimethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

92631-81-7
Record name 1-Propanone, 3-phenyl-1-(2,4,6-trimethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Propanone, 3-phenyl-1-(2,4,6-trimethoxyphenyl)-
Reactant of Route 2
Reactant of Route 2
1-Propanone, 3-phenyl-1-(2,4,6-trimethoxyphenyl)-
Reactant of Route 3
Reactant of Route 3
1-Propanone, 3-phenyl-1-(2,4,6-trimethoxyphenyl)-
Reactant of Route 4
Reactant of Route 4
1-Propanone, 3-phenyl-1-(2,4,6-trimethoxyphenyl)-
Reactant of Route 5
Reactant of Route 5
1-Propanone, 3-phenyl-1-(2,4,6-trimethoxyphenyl)-
Reactant of Route 6
Reactant of Route 6
1-Propanone, 3-phenyl-1-(2,4,6-trimethoxyphenyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.